2-(Chloromethyl)-3,3-dimethylbut-1-ene
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Overview
Description
2-(Chloromethyl)-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C7H13Cl It is a chlorinated derivative of butene, characterized by the presence of a chloromethyl group attached to the second carbon of the butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3,3-dimethylbut-1-ene can be achieved through several methods. One common approach involves the chlorination of 3,3-dimethylbut-1-ene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the chlorination process. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can yield hydrocarbons or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NH3, ROH, RSH), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), inert atmosphere (e.g., nitrogen or argon).
Major Products Formed
Substitution: Amines, ethers, thioethers.
Oxidation: Alcohols, ketones.
Reduction: Alkanes, alkenes.
Scientific Research Applications
2-(Chloromethyl)-3,3-dimethylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3,3-dimethylbut-1-ene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-3,3-dimethylbutane: Similar structure but lacks the double bond, resulting in different reactivity.
3-(Chloromethyl)-3-methylbut-1-ene: Similar structure but with a different position of the chloromethyl group.
2-(Bromomethyl)-3,3-dimethylbut-1-ene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
2-(Chloromethyl)-3,3-dimethylbut-1-ene is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the butene backbone. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C7H13Cl |
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Molecular Weight |
132.63 g/mol |
IUPAC Name |
2-(chloromethyl)-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C7H13Cl/c1-6(5-8)7(2,3)4/h1,5H2,2-4H3 |
InChI Key |
PPDKUKMAVLLYHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)CCl |
Origin of Product |
United States |
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